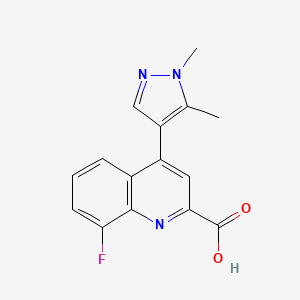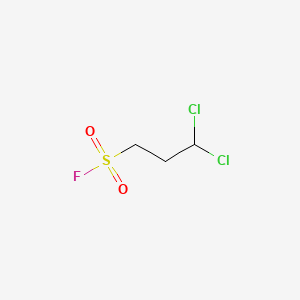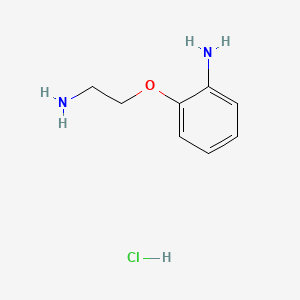![molecular formula C10H19ClN2O2 B6608798 tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride CAS No. 2648868-62-4](/img/structure/B6608798.png)
tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride, also known as TB-ABC, is a synthetic organic compound with a variety of applications in the scientific research field. TB-ABC is a member of the azabicyclohexane family of compounds, which are cyclic molecules with a single ring of carbon atoms and an oxygen atom in the middle. TB-ABC has a molecular formula of C12H23ClN2O and a molecular weight of 254.8 g/mol. It is an off-white, crystalline solid with a melting point of approximately 80°C.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various other compounds, such as 1-arylazabicyclo[3.1.0]hexanes, which have potential applications in medicinal chemistry. This compound has also been used in the synthesis of other azabicyclohexanes, which have potential applications in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action for tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of CYP2C8, an enzyme involved in the metabolism of certain drugs. By inhibiting this enzyme, this compound is thought to reduce the metabolism of certain drugs, which could result in increased efficacy and reduced side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has anti-inflammatory and anti-tumor properties. It has also been shown to have protective effects against oxidative stress and to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride in lab experiments is its low cost and availability. It is also easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, which can limit its use in aqueous solutions. Additionally, the compound is not very stable and can decompose rapidly in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride. One potential direction is in the field of medicinal chemistry, where it could be used to synthesize new compounds with potential therapeutic properties. Another potential direction is in the field of biochemistry, where this compound could be used to study the mechanism of action of various enzymes. Additionally, this compound could be used to study the effects of oxidative stress and to develop new methods for the protection against oxidative damage. Finally, this compound could be used to study the effects of various drugs on the body, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
Tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride is synthesized through a process known as a Grignard reaction. In this reaction, tert-butylmagnesium chloride is reacted with a halogenated azabicyclohexane in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMYXLVOZSQUSH-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12C[C@@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)

![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)
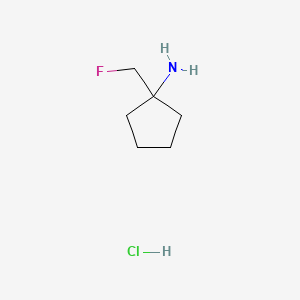
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
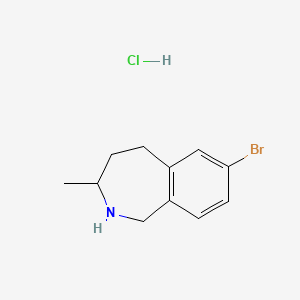
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
